molecular formula C16H20N2O3 B15008468 3-methyl-1,5-dipropanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

3-methyl-1,5-dipropanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B15008468
M. Wt: 288.34 g/mol
InChI Key: BAMVHJIYFJPGCH-UHFFFAOYSA-N
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Description

3-methyl-1,5-dipropanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities, including their use as anxiolytics, sedatives, and anticonvulsants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,5-dipropanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in the presence of pyridine and ethanol . The reaction is carried out under reflux conditions, followed by precipitation, washing, and drying to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,5-dipropanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-methyl-1,5-dipropanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1,5-dipropanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation, anxiolysis, and anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1,5-dipropanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern and the presence of the dipropanoyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-methyl-1,5-di(propanoyl)-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C16H20N2O3/c1-4-14(19)17-10-11(3)16(21)18(15(20)5-2)13-9-7-6-8-12(13)17/h6-9,11H,4-5,10H2,1-3H3

InChI Key

BAMVHJIYFJPGCH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(C(=O)N(C2=CC=CC=C21)C(=O)CC)C

Origin of Product

United States

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